3,6-dichloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide
Description
3,6-Dichloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide is a synthetic organic compound with a complex structure that includes a pyridine ring, a benzodiazole moiety, and multiple chlorine substituents
Properties
IUPAC Name |
3,6-dichloro-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O2/c1-20-10-5-3-8(7-11(10)21(2)15(20)23)18-14(22)13-9(16)4-6-12(17)19-13/h3-7H,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIWHKUKUZIMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodiazole Moiety: Starting from 2-aminobenzoic acid, the benzodiazole ring is formed through cyclization reactions involving appropriate reagents such as acetic anhydride and a dehydrating agent.
Amidation: The final step involves the coupling of the chlorinated benzodiazole with 2-chloronicotinic acid under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzodiazole and pyridine rings can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the oxidation state of the nitrogen atoms or the carbonyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions at reflux temperatures.
Major Products
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atoms.
Oxidation/Reduction: Modified compounds with altered oxidation states.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
3,6-Dichloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: Used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Materials Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Chemical Research: Serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism by which 3,6-dichloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-2-pyridinecarboxamide: Lacks the benzodiazole moiety, making it less complex.
N-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide: Similar structure but without chlorine substituents.
Uniqueness
3,6-Dichloro-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide is unique due to the presence of both chlorine atoms and the benzodiazole moiety, which confer distinct chemical properties and biological activities compared to its analogs.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
